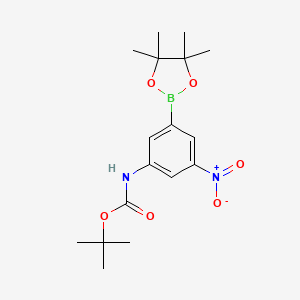
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the structure of “tert-Butyl (X-phenyl)carbamate” where X is a substituent, are generally used in organic synthesis . The tert-butyl group and the carbamate group (OC(O)NH2) are common protecting groups used in organic synthesis. The phenyl group attached to the carbamate nitrogen indicates that this compound could be used as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While the exact synthesis method for this compound isn’t available, similar compounds are typically synthesized through substitution reactions . The tert-butyl carbamate group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The boronate group can be introduced using a suitable boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and MS . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Applications De Recherche Scientifique
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, Kong et al. (2016) discussed its use in the synthesis of crizotinib, a medication used in cancer treatment. Their study elaborates on the synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structure of the intermediate through MS and 1HNMR spectrum (Kong et al., 2016).
Crystal Structure and Physicochemical Analysis
Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting its significance as an intermediate of 1H-indazole derivatives. The study involved detailed crystal structure analysis and DFT (Density Functional Theory) calculations, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).
Application in Polymer Science
Fischer et al. (2013) explored the application of related compounds in the development of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have potential applications in fields like imaging and sensing, showcasing the versatility of compounds related to tert-butyl carbamate derivatives in polymer science (Fischer, Baier, & Mecking, 2013).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) researched the use of tert-butyl derivatives in the development of organic thin-film fluorescence probes for explosive detection, specifically focusing on hydrogen peroxide vapor. The study emphasizes the efficient deboration reaction in these compounds, leading to rapid response times in detecting hydrogen peroxide vapor (Fu et al., 2016).
Radioprotective Properties
Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to tert-butyl carbamate and evaluated their cytotoxic and radioprotective effects. Such studies highlight the potential medical applications of tert-butyl derivatives in areas like radioprotection (Qin et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDLOQTDZZSFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378290 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
374595-05-8 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

